molecular formula C15H26N2O2 B12713590 N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide CAS No. 92790-31-3

N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide

Cat. No.: B12713590
CAS No.: 92790-31-3
M. Wt: 266.38 g/mol
InChI Key: WPQNMYRQXJHBOV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide is a chemical compound with the molecular formula C16H29ClN2O2 It is known for its unique structure, which includes a bicyclic ring system derived from camphor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide typically involves the reaction of camphor with dimethylamine and a suitable acylating agent. One common method includes the following steps:

    Formation of the Intermediate: Camphor is reacted with dimethylamine to form an intermediate compound.

    Acylation: The intermediate is then acylated using an appropriate acylating agent, such as propionyl chloride, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-oxopropanamide
  • N-Methyl-2-methylpropanamide
  • N-Methylisobutyramide

Uniqueness

N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide is unique due to its bicyclic ring system derived from camphor, which imparts specific steric and electronic properties

Properties

CAS No.

92790-31-3

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N,N-dimethyl-2-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]propanamide

InChI

InChI=1S/C15H26N2O2/c1-9(13(19)17(5)6)16-11-10-7-8-15(4,12(11)18)14(10,2)3/h9-11,16H,7-8H2,1-6H3

InChI Key

WPQNMYRQXJHBOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)NC1C2CCC(C1=O)(C2(C)C)C

Origin of Product

United States

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